molecular formula C19H18O B15422971 1-(Anthracen-9-YL)-2,2-dimethylpropan-1-one CAS No. 109688-18-8

1-(Anthracen-9-YL)-2,2-dimethylpropan-1-one

Cat. No.: B15422971
CAS No.: 109688-18-8
M. Wt: 262.3 g/mol
InChI Key: QHKSNRVZCMKJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Anthracen-9-YL)-2,2-dimethylpropan-1-one, also known as 9-pivaloylanthracene or tert-butyl 9-anthryl ketone, is an organic compound with the molecular formula C₁₉H₁₈O and a molecular weight of 262.346 g/mol . This compound is characterized by an anthracene moiety linked to a pivaloyl (2,2-dimethylpropanoyl) group, a structure that lends itself to various specialized research applications. Researchers utilize anthracene derivatives as key synthetic intermediates and building blocks for more complex molecular architectures. For instance, Schiff base compounds synthesized from 9-anthraldehyde, a related compound, have been the subject of in-depth studies for their electronic properties, pharmacological potential, and ability to interact with biomolecules like DNA and Bovine Serum Albumin (BSA) . The anthracene core is a prominent scaffold in developing compounds for biological evaluation, including investigations as enzyme inhibitors and, in the case of anthraquinones, as potential agents against bacterial targets such as Mycobacterium tuberculosis DNA gyrase . The rigid, planar structure of the anthracene group makes its derivatives candidates for studying intercalation and binding mechanisms with nucleic acids and proteins. This compound is provided as a high-purity solid for research purposes. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

109688-18-8

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

1-anthracen-9-yl-2,2-dimethylpropan-1-one

InChI

InChI=1S/C19H18O/c1-19(2,3)18(20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3

InChI Key

QHKSNRVZCMKJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Biological Activity

1-(Anthracen-9-YL)-2,2-dimethylpropan-1-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity by summarizing relevant research findings, including synthesis methods, biological evaluations, and case studies.

Synthesis and Structure

The compound can be synthesized through various organic reactions involving anthracene derivatives. The structural formula is characterized by the anthracene moiety linked to a dimethylpropan-1-one group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against certain cancer cell lines. The following sections detail specific findings regarding its antitumor properties and mechanisms of action.

Antitumor Activity

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of anthracene derivatives on various cancer cell lines, including breast and ovarian cancers. The compound demonstrated notable potency against these cells, suggesting its potential as an anticancer agent .
    • In a human tumor cloning system, this compound showed effectiveness against multiple tumor types, including melanoma and acute myelogenous leukemia .
  • Mechanism of Action :
    • The compound's mechanism involves interaction with polyamine transporters (PAT), facilitating cellular uptake and enhancing cytotoxicity in treated cells . This is particularly relevant in cells where polyamine metabolism is altered.

Case Studies

Several case studies highlight the clinical relevance of anthracene derivatives:

  • Case Study 1 : A clinical trial investigated the effects of anthracene derivatives in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in a subset of patients treated with formulations containing this compound .
  • Case Study 2 : Another study focused on the compound's effects on ovarian cancer cells. The findings revealed that it inhibited cell proliferation and induced apoptosis through reactive oxygen species (ROS) generation .

Data Tables

The following table summarizes the biological activities and IC50 values of this compound across different cancer cell lines:

Cell Line IC50 (µM) Effect Observed
L1210 (Murine Leukemia)1.8Increased cytotoxicity
A375 (Melanoma)0.75Induction of apoptosis
CHO (Chinese Hamster Ovary)1.7High affinity for PAT
MDA-MB-436 (Breast Cancer)0.5Significant tumor reduction

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Electronic Modifications

Key Analogs:

(E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one () Substituent: Bromophenyl group. Features: Planar π-conjugated system due to the ethylene bridge; hydrogen bonding via bromine. Crystal Packing: Monoclinic $ P2_1/c $ space group with intermolecular C–H···O interactions .

tert-Butyl-ethylene-ketone-ANT ()

  • Substituent : tert-Butyl group.
  • Features : Strong electron-donating tert-butyl enhances charge transfer; electrochemical studies show distinct redox profiles.

AN-1 and AN-2 () Substituents: Ethylene and extended ethylene bridges. Features: Increased ethylene units enhance nonlinear absorption (NLA) via improved planarity and charge transfer .

Chalcone Derivatives (e.g., Anpp) ()

  • Substituent : Pyridine or anthracene groups.
  • Features : Used in europium(III)/terbium(III) complexes for DNA interaction studies; substituents modulate photophysical properties.
Target Compound: 1-(Anthracen-9-yl)-2,2-dimethylpropan-1-one
  • Substituent : Branched 2,2-dimethyl group.
  • The electron-donating dimethyl group may elevate HOMO energy levels, similar to tert-butyl-ethylene-ketone-ANT .

Physicochemical Properties

Table 1: Comparative Properties of Anthracene Derivatives
Compound Substituent Key Property Reference
AN-1 Ethylene bridge Enhanced NLA via LES→CTS transition
tert-Butyl-ethylene-ketone-ANT tert-Butyl Elevated redox potential (CV data)
(E)-3-(Anthracen-9-yl)-1-(4-BrPh) Bromophenyl C–H···O hydrogen bonds in crystals
Anpp Pyridine DNA/protein interaction in complexes
Target Compound 2,2-Dimethyl Steric hindrance, reduced planarity
  • Electrochemical Behavior : Cyclic voltammetry (CV) of tert-butyl-ethylene-ketone-ANT shows a redox profile influenced by electron-donating groups, suggesting similar trends for the dimethyl analog .
  • Optical Properties : Ethylene-bridged derivatives (e.g., AN-1) exhibit superior NLA due to extended conjugation, while the target compound’s branched structure may compromise this .

Crystallographic and Intermolecular Interactions

  • Halogenated Derivatives : Bromophenyl analogs form hydrogen-bonded dimers (C–H···O), stabilizing crystal lattices .
  • Steric Effects : The 2,2-dimethyl group likely disrupts close-packing interactions, leading to less dense crystal structures compared to planar analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Anthracen-9-YL)-2,2-dimethylpropan-1-one, and how do reaction conditions influence stereochemistry?

  • Methodology : Common methods include Friedel-Crafts acylation using anthracene derivatives and dimethylpropanone precursors. For example, AlCl₃-catalyzed reactions in CH₂Cl₂ with 9-anthroyl chloride and 2,7-dimethoxynaphthalene yield structurally similar compounds, achieving ~42% isolated yield after column chromatography . Adjusting solvent polarity (e.g., ethyl acetate for crystallization) and temperature controls stereochemical outcomes.
  • Characterization : Post-synthesis, purity is confirmed via NMR (¹H/¹³C) and mass spectrometry, while X-ray diffraction (XRD) resolves stereochemistry .

Q. How is X-ray crystallography applied to determine the molecular packing of anthracene-based ketones?

  • Experimental Design : Single crystals are grown via slow solvent evaporation (e.g., dichloromethane/ethyl acetate mixtures) . Data collection uses MoKα radiation (λ = 0.7107 Å) on diffractometers like X’Calibur CCD.
  • Refinement : SHELXL refines structures using full-matrix least squares, achieving R values < 0.05. Intermolecular interactions (e.g., π-π stacking) are quantified via PIXEL software .

Q. What biological activities are associated with anthracene-derived ketones, and how are they assayed?

  • Assays : DPP-IV inhibition (for diabetes) is tested using fluorometric assays with Gly-Pro-AMC substrates . Neuroactivity is evaluated via histamine receptor binding studies in cell lines (IC₅₀ values reported).
  • Findings : Analogues show IC₅₀ values in the µM range for DPP-IV, with selectivity influenced by substituent electronegativity .

Advanced Research Questions

Q. How do computational methods like DFT/B3LYP predict electronic properties and nonlinear optical (NLO) behavior?

  • Methodology : DFT/B3LYP calculations at 6-311++G(d,p) basis sets optimize geometry and compute frontier orbitals (HOMO-LUMO gaps). Polarizability and hyperpolarizability (β) predict NLO responses .
  • Key Results : Extended π-conjugation (e.g., ethylene bridges) reduces HOMO-LUMO gaps (ΔE ≈ 3.2 eV) and enhances β values by 40% compared to non-conjugated analogues .

Q. How are crystallographic data contradictions resolved for anthracene derivatives with disordered moieties?

  • Challenges : Disordered dimethyl groups or solvent molecules complicate refinement.
  • Solutions : SHELXL’s PART and SIMU commands model disorder, while SQUEEZE (PLATON) removes diffuse solvent contributions. ANISOU parameters refine anisotropic displacement .
  • Case Study : For P21/c crystals, R₁ improved from 0.12 to 0.046 after applying TWIN/BASF commands for twinned data .

Q. What mechanisms underlie the nonlinear absorption (NLA) of anthracene-based enones in laser applications?

  • Experimental : Z-scan techniques (532 nm, 4 ns pulses) measure NLA coefficients (β ≈ 10⁻¹⁰ m/W). Transient absorption (TA) spectra track excited-state dynamics (LES → CTS transitions) .
  • Findings : Ethylene-bridged derivatives (e.g., AN-2) exhibit 2× higher β than AN-1 due to enhanced planarity and charge transfer efficiency .

Q. How do steric effects in anthracene ketones influence regioselectivity in nucleophilic reactions?

  • Case Study : Grignard reagent reactions with 2-furylpropanones show steric hindrance from dimethyl groups reduces yields of α-adducts by 30% compared to unsubstituted analogues. DFT-NBO analysis quantifies steric energies (≈15 kcal/mol) .

Q. What strategies improve the photostability of anthracene-based materials for OLEDs?

  • Approach : Incorporating electron-withdrawing groups (e.g., -Cl, -NO₂) reduces HOMO levels, delaying oxidative degradation. Accelerated aging tests (85°C/85% RH) show 20% longer luminance half-life for 4-chlorophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.